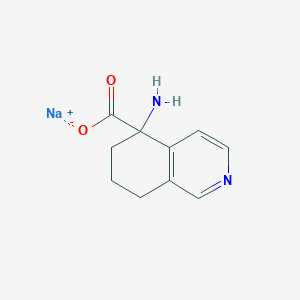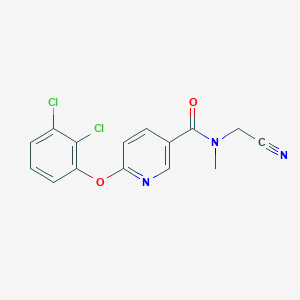![molecular formula C27H25NO3S B2696005 methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932351-74-1](/img/structure/B2696005.png)
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methylbenzyl groups and functionalized with both oxy and thio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Methylbenzyl Groups: The methylbenzyl groups can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Functionalization with Oxy and Thio Groups: The oxy and thio groups can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can react with 4-methylbenzyl alcohol and 4-methylbenzyl thiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxy and thio groups can be reduced to their corresponding alcohol and thiol using reducing agents like lithium aluminum hydride.
Substitution: The methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylbenzyl chloride, aluminum chloride, sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol, thiol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate: Unique due to the presence of both oxy and thio functional groups.
Methyl 4-((4-methylbenzyl)oxy)quinoline-3-carboxylate: Lacks the thio group, which may affect its chemical properties and applications.
Methyl 4-((4-methylbenzyl)thio)quinoline-3-carboxylate:
Uniqueness
This compound is unique due to the simultaneous presence of oxy and thio functional groups, which impart distinct chemical properties and potential applications. This dual functionality allows for a broader range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-18-8-12-20(13-9-18)16-31-25-22-6-4-5-7-23(22)28-26(24(25)27(29)30-3)32-17-21-14-10-19(2)11-15-21/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRXMBUMXNOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)
![3-oxo-N-[(oxolan-2-yl)methyl]-4-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B2695927.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)


![N-(4-chlorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2695938.png)



![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)

